molecular formula C31H48O2 B029432 2',3'-Dihydro-phytomenadione CAS No. 64236-23-3

2',3'-Dihydro-phytomenadione

Cat. No.: B029432
CAS No.: 64236-23-3
M. Wt: 452.7 g/mol
InChI Key: XOQNYHSBHIIJMQ-UHFFFAOYSA-N
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Description

2', 3'-Dihydro-phytomenadione, also known as 2', 3'-dihydrophylloquinone or 2', 3'-dihydrovitamin K1, belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. 2', 3'-Dihydro-phytomenadione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2', 3'-dihydro-phytomenadione is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2', 3'-dihydro-phytomenadione can be found in a number of food items such as brazil nut, pacific rockfish, canola, and broccoli. This makes 2', 3'-dihydro-phytomenadione a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Pharmaceutical Formulations : Phytomenadione-cyclodextrin complexes in chewable sugar-coated tablets have been shown to enhance solubility, dissolution rate, and stability, thereby improving oral bioavailability and therapeutic potential (M. GhorabD. & I. I.S., 2012).

  • Tissue Engineering : Polyhydroxyalkanoates (PHA), while not directly linked to Phytomenadione, show promise as biodegradable, thermoprocessable biomaterials for medical devices and tissue engineering (Guoqiang Chen & Qiong Wu, 2005).

  • Comparative Plant Genomics : Phytozome serves as a comparative hub for plant genome and gene family data and analysis, providing tools for linking model systems with other plants, potentially relevant to the study of Phytomenadione (D. Goodstein et al., 2011).

  • Anti-COVID-19 Potential : Nine top hits from a medicinal plant library, potentially including Phytomenadione, show promise as anti-SARS-CoV-2 lead molecules for further optimization and drug development (Muhammad Tahir ul Qamar et al., 2020).

  • Therapeutic Strategies for Neurological Diseases : Phytochemicals modulating NLRP3 inflammasome pathways, which could include Phytomenadione, are potential therapeutic strategies for neurological, psychiatric, metabolic, and inflammatory diseases (C. Pellegrini et al., 2019).

  • Prevention of Vitamin K Deficiency in Neonates : Intramuscular Phytomenadione is effective in preventing vitamin K deficiency in neonates, though high PIVKAII detection rates may indicate recent deficiency (D. Chawla et al., 2007).

  • Bioavailability Enhancement : A nanostructure lipid carrier incorporating Phytomenadione significantly enhances the bioavailability of vitamin K, with a 645.5% relative bioavailability in rabbits compared to commercial tablets (B. Aljaeid & K. Hosny, 2018).

Mechanism of Action

Target of Action

2’,3’-Dihydro-phytomenadione, also known as 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, is a derivative of Vitamin K . The primary targets of this compound are the Vitamin K-dependent coagulation factors in the body, which include factors II (prothrombin), VII (proconvertin), IX (Christmas factor), and X (Stuart factor) .

Mode of Action

This compound is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for the biological activity of the Vitamin K-dependent coagulation factors, enabling them to bind calcium ions and participate in the coagulation cascade .

Biochemical Pathways

The primary biochemical pathway affected by 2’,3’-Dihydro-phytomenadione is the coagulation cascade. This cascade is a series of reactions that ultimately leads to the formation of a fibrin clot, preventing excessive bleeding. By facilitating the gamma-carboxylation of the Vitamin K-dependent coagulation factors, this compound ensures the proper functioning of this pathway .

Pharmacokinetics

It is expected to be converted into active vitamin k2, menaquinone, after alkylation in vivo

Result of Action

The primary result of the action of 2’,3’-Dihydro-phytomenadione is the promotion of normal blood clotting. By ensuring the proper functioning of the Vitamin K-dependent coagulation factors, this compound helps prevent excessive bleeding .

Action Environment

The action, efficacy, and stability of 2’,3’-Dihydro-phytomenadione can be influenced by various environmental factors. For example, certain medications, such as anticoagulants, can interfere with Vitamin K metabolism and function . Additionally, dietary factors, such as Vitamin K intake, can also affect the availability and efficacy of this compound

Properties

IUPAC Name

2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQNYHSBHIIJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10982782
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64236-23-3
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64236-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10982782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-Dihydro-phytomenadione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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